Formamidopropyl betaine

Description

Contextualization of Betaine (B1666868) Compounds in Chemical Science

In the realm of chemical science, betaines represent a noteworthy class of neutral compounds characterized by a zwitterionic structure. This means they possess a positively charged cationic functional group, which is devoid of any hydrogen atoms, and a negatively charged functional group that is not adjacent to the cationic site. wikipedia.org The quintessential example of this class is trimethylglycine, historically the first compound to be designated as a betaine. wikipedia.org Its discovery in the 19th century from sugar beets (Beta vulgaris) is the origin of the name for this entire class of compounds. wikipedia.org

Betaines are structurally diverse and include compounds with various cationic groups, such as quaternary ammonium (B1175870) or phosphonium (B103445) ions, and anionic groups like carboxylates. wikipedia.org Their unique zwitterionic nature imparts specific properties, such as high water solubility and the ability to act as osmolytes and methyl group donors in biological systems. nih.gov In industrial and commercial applications, certain betaines, particularly those with longer alkyl chains, function as amphoteric surfactants. A prominent example is cocamidopropyl betaine, which is widely used in personal care products. wikipedia.org Formamidopropyl betaine belongs to this broader family of betaine compounds.

Historical Development and Early Research Trajectories

Specific historical details and early research trajectories focusing exclusively on this compound are not extensively documented in publicly available scientific literature. Its development is intrinsically linked to the broader exploration of amidopropyl betaines as effective and mild surfactants for the cosmetics industry. The synthesis and investigation of this class of compounds were driven by the need for alternatives to harsher surfactants that could cause skin and eye irritation.

Current Research Landscape and Academic Significance

The current research landscape for this compound appears to be primarily centered on its application within the cosmetics and personal care industries. It is recognized and listed in cosmetic ingredient databases for its function as a skin conditioning agent. The academic significance of this compound, as a standalone subject of research, is limited. The vast majority of academic and industrial research on amidopropyl betaines has concentrated on cocamidopropyl betaine, owing to its widespread commercial use and the complex mixture of fatty acids derived from coconut oil.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C8H16N2O3 |

| IUPAC Name | N-(carboxymethyl)-3-(formylamino)-N,N-dimethyl-1-propanaminium |

| CAS Number | 120128-90-7 |

| Molecular Weight | 188.22 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Expected to be soluble in water |

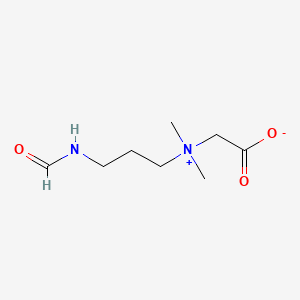

Structure

3D Structure

Properties

CAS No. |

120128-90-7 |

|---|---|

Molecular Formula |

C8H16N2O3 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-[3-formamidopropyl(dimethyl)azaniumyl]acetate |

InChI |

InChI=1S/C8H16N2O3/c1-10(2,6-8(12)13)5-3-4-9-7-11/h7H,3-6H2,1-2H3,(H-,9,11,12,13) |

InChI Key |

BQNMPOILUKKBCZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(CCCNC=O)CC(=O)[O-] |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Formamidopropyl Betaine and Its Analogues

Conventional Synthetic Routes

The traditional and most common industrial synthesis of amidopropyl betaines is a two-step process. This pathway first involves the formation of an amide bond, followed by a quaternization reaction to create the characteristic zwitterionic headgroup.

Amidation and Quaternization Reactions

The synthesis of amidopropyl betaines is typically achieved through two sequential reactions. While literature specifically detailing the synthesis of formamidopropyl betaine (B1666868) is not abundant, its formation can be logically deduced from the well-documented synthesis of its fatty acid analogues, such as cocamidopropyl betaine (CAPB). cosmeticsandtoiletries.comgoogle.com

The first step is an amidation reaction . This involves the condensation of an acyl donor (like a carboxylic acid) with an amine. For fatty acid amidopropyl betaines, a fatty acid or its methyl ester is reacted with N,N-dimethyl-1,3-propanediamine (DMAPA). cosmeticsandtoiletries.comscribd.com The primary amine of DMAPA is more nucleophilic than the tertiary amine, allowing for a selective reaction to form the intermediate fatty amidopropyl dimethylamine. cir-safety.org This reaction typically requires high temperatures, often between 140°C and 180°C, to drive the dehydration and form the amide bond. google.comgoogle.com By analogy, for formamidopropyl betaine, the acyl donor would be formic acid.

The second step is quaternization . The resulting amidoamine intermediate, which contains a tertiary amine, is reacted with a quaternizing agent. The most common agent is sodium chloroacetate (B1199739) (SCA), which is often prepared in situ by neutralizing chloroacetic acid with sodium hydroxide. cosmeticsandtoiletries.comgoogle.com This reaction attaches the carboxymethyl group to the tertiary nitrogen, forming the quaternary ammonium (B1175870) cation and the carboxylate anion, thus completing the betaine structure. google.com The quaternization is typically carried out in an aqueous medium at temperatures of 80-90°C and under controlled alkaline pH (7.5-10.5) to ensure the tertiary amine is deprotonated and reactive while minimizing hydrolysis of the chloroacetate. scribd.comgoogle.com

| Target Compound | Acyl Donor (Step 1) | Amine (Step 1) | Quaternizing Agent (Step 2) |

|---|---|---|---|

| This compound (Hypothetical) | Formic Acid | N,N-dimethyl-1,3-propanediamine (DMAPA) | Sodium Chloroacetate (SCA) |

| Cocamidopropyl Betaine (CAPB) | Coconut Fatty Acids | N,N-dimethyl-1,3-propanediamine (DMAPA) | Sodium Chloroacetate (SCA) |

| Lauramidopropyl Betaine | Lauric Acid | N,N-dimethyl-1,3-propanediamine (DMAPA) | Sodium Chloroacetate (SCA) |

| Oleamidopropyl Betaine | Oleic Acid | N,N-dimethyl-1,3-propanediamine (DMAPA) | Sodium Chloroacetate (SCA) |

Utilization of Natural Oil Precursors in Amidopropyl Betaine Synthesis

Natural oils are the primary feedstock for the hydrophobic tail of the most common commercial amidopropyl betaines. cosmeticsandtoiletries.com Coconut oil and palm kernel oil are widely used sources for producing cocamidopropyl betaine (CAPB). google.com These oils are triglycerides, which are esters of glycerol (B35011) and a mixture of fatty acids.

The synthesis can proceed via two main routes using these oils:

Saponification and Amidation: The oil is first hydrolyzed (saponified) to yield glycerol and a mixture of fatty acids. This fatty acid mixture, which for coconut oil is rich in lauric acid (C12) but also contains caprylic, capric, myristic, and other acids, is then reacted with DMAPA in the amidation step. cosmeticsandtoiletries.com

Direct Amidation/Transamidation: The oil can be reacted directly with DMAPA, or its corresponding fatty acid methyl esters can be used. cosmeticsandtoiletries.comscribd.com This process forms the fatty amidoamine and releases glycerol or methanol (B129727) as a byproduct.

The use of natural oils results in the final product being a mixture of amidopropyl betaines with varying alkyl chain lengths, corresponding to the fatty acid profile of the source oil. This variation influences the physical properties of the final surfactant solution. researchgate.net

Advanced and Sustainable Synthetic Strategies

Research into the synthesis of betaines and their analogues is moving towards greener and more efficient methods, including catalyst optimization and biosynthetic production, to reduce energy consumption and byproduct formation.

Metal-Free Synthesis Approaches for Betaine Derivatives

The conventional synthesis of amidopropyl betaines is generally considered a metal-free process, as it does not rely on transition metal catalysts for the primary amidation and quaternization steps. The reactions are typically driven by thermal energy and pH control. google.com This inherent characteristic aligns with the principles of green chemistry by avoiding contamination of the final product with residual heavy metals.

However, the high temperatures required for amidation represent a significant energy cost and can lead to the formation of colored byproducts. google.com Some process refinements described in patent literature involve the use of non-metallic catalysts to improve reaction conditions and product purity. For instance, certain boron-based compounds have been used as catalysts during amidation to achieve better color quality and stability in the final product. google.com While not strictly "catalyst-free," these approaches avoid the use of problematic heavy metals.

Biosynthetic Pathways for Glycine (B1666218) Betaine Analogues

In nature, many organisms synthesize glycine betaine and its analogues as compatible solutes to protect against osmotic stress. nih.govmdpi.com These biosynthetic pathways offer a blueprint for sustainable, enzyme-catalyzed production. Two primary pathways have been identified in microorganisms:

Two-Step Choline (B1196258) Oxidation: This is a common pathway in bacteria and fungi. Choline is oxidized first to betaine aldehyde, which is then further oxidized to glycine betaine. frontiersin.orgasm.org The enzymes catalyzing these steps are typically a choline dehydrogenase (or choline oxidase) and a betaine aldehyde dehydrogenase (BADH). frontiersin.orgasm.org

Three-Step Glycine Methylation: Some organisms, including certain diatoms and halophilic bacteria, synthesize glycine betaine by the stepwise methylation of glycine. nih.govfrontiersin.org This pathway uses S-adenosyl-L-methionine (SAM) as the methyl group donor. The process involves three separate methylation steps, converting glycine to sarcosine (B1681465) (monomethylglycine), then to dimethylglycine, and finally to glycine betaine (trimethylglycine). In some organisms, a single enzyme with broad substrate specificity can catalyze all three steps, while in others, multiple distinct N-methyltransferases are required. nih.govfrontiersin.org

| Pathway | Starting Substrate | Key Intermediates | Key Enzymes | Organism Examples |

|---|---|---|---|---|

| Choline Oxidation | Choline | Betaine Aldehyde | Choline Dehydrogenase/Oxidase, Betaine Aldehyde Dehydrogenase (BADH) | Aspergillus fumigatus, E. coli |

| Glycine Methylation | Glycine | Sarcosine, Dimethylglycine | Glycine N-methyltransferases (GMT, SDMT, etc.) | Thalassiosira pseudonana (diatom), Thioalkalivibrio versutus |

Synthesis of Functionalized this compound Derivatives

The functionality of amidopropyl betaines can be precisely tailored by modifying their molecular structure, particularly the hydrophobic tail. This is achieved by selecting different carboxylic acids during the initial amidation step, leading to derivatives with unique properties. researchgate.net

For example, synthesizing amidopropyl betaines using specific fatty acids like stearic, oleic, linoleic, or even branched isostearic acid results in surfactants with different self-assembly behaviors in solution. researchgate.net These structural changes in the hydrophobic tail affect the packing of the surfactant molecules, influencing properties like micelle shape, solution viscosity, and foaming capacity. researchgate.net

More advanced functionalization involves incorporating stimuli-responsive moieties into the surfactant structure. A notable example is the synthesis of an azobenzene-containing betaine surfactant. bohrium.com In this design, a photo-responsive azobenzene (B91143) group is integrated into the molecule. This allows for light-induced control over the surfactant's aggregation and, consequently, the rheological properties of its solution. Such "photo-rheological fluids" can switch between low and high viscosity states upon irradiation with light of specific wavelengths, opening possibilities for highly controlled applications. bohrium.com

Synthesis of Polymer-Grafted Betaine Units

Incorporating betaine units into polymer structures yields materials with unique properties like enhanced biocompatibility and antifouling capabilities. researchgate.net The synthesis of polymer-grafted betaine units can be achieved through two primary strategic approaches: the direct polymerization of monomers that already contain a zwitterionic betaine structure, or the post-polymerization modification of a precursor polymer to add the betaine moieties. researchgate.netnih.gov

Grafting-from (or Graft Polymerization): In this technique, monomers are polymerized directly from initiation sites on a substrate's backbone, forming grafted side chains. mdpi.com This can be a multi-step process. For example, a polymer backbone like polyurethane can first be activated, then a monomer containing a polymerizable group (e.g., acrylic acid with its vinyl bond) is attached. nih.gov Finally, a zwitterionic monomer, such as a sulfobetaine (B10348), is graft polymerized from these anchored vinyl groups. nih.gov

Grafting-to: This method involves attaching fully-formed polymer chains with betaine functionality onto a substrate. mdpi.com

Post-Polymerization Betainization: A common and versatile method involves first grafting a monomer containing a suitable functional group (like a tertiary amine) onto a polymer backbone, followed by a chemical reaction to create the betaine structure. nih.gov A notable example is the graft copolymerization of N-vinylimidazole onto a natural polymer like gellan gum. The resulting grafted polymer is then reacted with a "betainization agent" such as sodium chloroacetate, which quaternizes the nitrogen in the imidazole (B134444) ring to form a 1-vinyl-3-(1-carboxymethyl) imidazolium (B1220033) betaine structure. nih.gov

| Polymer Backbone | Monomer/Functional Group | Betainization Method | Resulting Structure | Reference |

|---|---|---|---|---|

| Gellan Gum | N-vinylimidazole | Post-polymerization reaction with sodium chloroacetate. | Grafted copolymer with 1-vinyl-3-(1-carboxymethyl) imidazolium betaine units. | nih.gov |

| Polyurethane (PU) | Acrylic Acid (AA) or Hydroxyethyl Methacrylate (HEMA) | Graft polymerization of a sulfobetaine monomer from the vinyl groups of AA or HEMA. | PU surface grafted with zwitterionic sulfobetaine polymer chains. | nih.gov |

| Poly(vinyl imidazole) | - | Reaction of the polymer with 3-bromopropionic acid. | Poly[1-vinyl-3(2-carboxyethyl) imidazolium betaine] brushes. | mdpi.com |

Development of Novel Betaine Aldehyde Derivatization Reagents

In analytical chemistry, particularly for mass spectrometry, derivatization is a key technique to enhance the detection of molecules that have poor ionization efficiency or lack a permanent charge. nih.govddtjournal.com Novel reagents based on a betaine structure have been developed specifically for this purpose, targeting analytes with carbonyl (aldehyde and ketone) or hydroxyl groups. nih.govmdpi.com

The core principle involves a reagent that contains two key features: a reactive group that covalently binds to the target analyte, and a pre-charged moiety, often a quaternary ammonium group characteristic of betaines, which ensures the resulting derivative is easily ionized and detected. nih.govfortunejournals.com

Girard's Reagents: A classic family of such derivatizing agents is Girard's reagents, for example, Girard's Reagent T (GirT). medchemexpress.com It possesses a hydrazide functional group that reacts with aldehydes and ketones to form a stable hydrazone. nih.gov The reagent's permanent positive charge from its quaternary ammonium group significantly improves detection sensitivity in mass spectrometry. nih.govfortunejournals.com

Betaine Aldehyde: For targeting hydroxyl groups, such as in cholesterol, a reagent known as betaine aldehyde has been utilized. mdpi.comresearchgate.net In this case, the aldehyde group of the reagent reacts with the alcohol function of the analyte. The betaine portion of the reagent again provides the crucial permanent charge for enhanced analysis. mdpi.com

Design of New Reagents: Research continues into designing new reagents with improved characteristics. For example, 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide (HBP) is a newly designed Girard-type reagent created to facilitate the selective capture and sensitive detection of aldehyde metabolites. bohrium.com Isotope-coded versions of these reagents can also be synthesized, allowing for more precise quantitative analysis in complex biological samples. bohrium.com

| Derivatization Reagent | Target Analyte Functional Group | Reactive Group on Reagent | Principle of Action | Reference |

|---|---|---|---|---|

| Girard's Reagent T (GirT) | Aldehyde, Ketone | Hydrazide | Forms a charged hydrazone derivative for enhanced MS detection. | nih.govmedchemexpress.com |

| Betaine Aldehyde | Alcohol (Hydroxyl) | Aldehyde | Forms a charged derivative with alcohols like cholesterol. | mdpi.comresearchgate.net |

| 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide (HBP) | Aldehyde, Ketone | Hydrazide (Girard-type) | A newly designed tag for selective capture and discovery of aldehyde metabolites. | bohrium.com |

Analytical Chemistry of Formamidopropyl Betaine

Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For formamidopropyl betaine (B1666868), the IR spectrum will exhibit characteristic absorption bands corresponding to its key structural features. The presence of a strong absorption band in the region of 1650-1600 cm⁻¹ is indicative of the amide C=O stretching vibration. The N-H stretching of the secondary amide typically appears as a band around 3300 cm⁻¹. Furthermore, the carboxylate group (COO⁻) will show a strong asymmetric stretching vibration, usually in the 1610-1550 cm⁻¹ range, and a weaker symmetric stretching vibration around 1400 cm⁻¹. The C-N stretching vibrations of the amide and the quaternary ammonium (B1175870) group will also be present in the fingerprint region of the spectrum.

Expected Infrared Absorption Bands for Formamidopropyl Betaine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~ 3300 |

| Amide C=O | Stretch | 1650 - 1600 |

| Carboxylate C=O | Asymmetric Stretch | 1610 - 1550 |

| Carboxylate C=O | Symmetric Stretch | ~ 1400 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the complete structural elucidation of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the various protons in the molecule. The protons of the methyl groups attached to the quaternary nitrogen would appear as a sharp singlet, typically downfield due to the positive charge on the nitrogen. The methylene (B1212753) protons adjacent to the quaternary nitrogen and the carboxylate group would also show characteristic chemical shifts. The protons of the propyl chain linking the amide and the betaine functionalities will exhibit complex splitting patterns (triplets and multiplets) based on their neighboring protons.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the amide group and the carbon of the carboxylate group will appear at the downfield end of the spectrum. The carbons of the methyl groups on the quaternary nitrogen will be observed as a single peak, and the carbons of the propyl chain will have distinct chemical shifts based on their chemical environment.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ (quaternary) | ~3.2 | ~54 |

| N-CH₂-CH₂-CH₂-NH | Multiplets | Distinct signals for each C |

| CH₂-COO⁻ | ~3.8 | ~67 |

| Amide N-H | Variable | - |

| Amide C=O | - | ~170 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the separation and quantification of this compound from raw materials, reaction mixtures, and final products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For a compound like this compound, which lacks a strong UV chromophore, Refractive Index Detection (RID) is a suitable method for quantification. elifesciences.org This detection method is based on the change in the refractive index of the mobile phase as the analyte elutes from the column. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, can be employed for the separation. The quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration. A study on the quantification of the structurally similar cocamidopropyl betaine in shampoo demonstrated the successful application of HPLC-RID for this class of compounds. elifesciences.org The method was shown to be precise and robust for routine quality control. elifesciences.org

Typical HPLC-RID Parameters for Betaine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 or similar reversed-phase |

| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient or isocratic |

| Detector | Refractive Index Detector (RID) |

| Flow Rate | 0.5 - 1.5 mL/min |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of this compound, especially at low concentrations or in complex matrices. This technique is particularly useful for identifying and quantifying the target compound as well as any related impurities. daneshyari.comnih.gov In LC-MS/MS, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then fragmented, and specific fragment ions are monitored for quantification, which provides a high degree of certainty in identification. LC-MS/MS methods have been successfully developed for the analysis of related betaines and their precursors in various products. daneshyari.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the separation of polar and hydrophilic compounds like this compound. rsc.orgsielc.comuva.esnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. This technique can provide different selectivity compared to reversed-phase chromatography and is particularly effective for analyzing betaines in complex biological or environmental samples. nih.govrsc.org The use of a core-shell HILIC column can lead to rapid and sensitive analysis. daneshyari.comnih.gov HILIC is often coupled with mass spectrometry for enhanced detection and quantification. rsc.orguva.es

Electrochemical Analysis for Interfacial Properties of Betaine-Modified Surfaces

Electrochemical methods are pivotal in characterizing the interfacial properties of surfaces modified with betaine-like zwitterionic molecules. These techniques provide insights into the formation, density, and behavior of betaine layers grafted onto various substrates. One of the primary methods employed is Electrochemical Impedance Spectroscopy (EIS), which measures the impedance of a system over a range of frequencies to characterize the properties of the electrode-electrolyte interface.

In a study involving the modification of Ti3C2Tx MXene, a two-dimensional nanomaterial, with aryldiazonium betaine derivatives, EIS was used to probe the interfacial layer. frontiersin.org The analysis was performed in the presence of a K3[Fe(CN)6]/K4[Fe(CN)6] redox couple. The resulting Nyquist plots can be fitted to an equivalent circuit model to extract key parameters such as the charge transfer resistance (Rct), which reflects the resistance to the redox probe's electron transfer at the electrode surface. A higher Rct value typically indicates a more densely packed and insulating layer, which effectively blocks the redox probe from accessing the electrode surface.

Research has shown that electrochemical grafting of sulfobetaine (B10348) (SB) and carboxybetaine (CB) onto the MXene surface leads to the formation of a denser layer compared to spontaneous grafting. frontiersin.org The electrochemically grafted SB layer, in particular, exhibited a significantly higher interfacial resistance, indicating a more compact and passivated surface. By adjusting the ratio of SB to CB during the electrochemical grafting process, it is possible to finely tune the redox behavior and interfacial properties of the modified surface. frontiersin.org

The following table summarizes the findings from an electrochemical impedance spectroscopy analysis of betaine-modified MXene surfaces, demonstrating the effect of different grafting methods and betaine types on the interfacial charge transfer resistance.

| Surface Modification | Grafting Method | Charge Transfer Resistance (Rct) in kΩ |

| Unmodified MXene | - | 1.1 |

| Spontaneous CB | Spontaneous | 1.3 |

| Spontaneous SB | Spontaneous | 2.0 |

| Electrochemical CB | Electrochemical | 3.5 |

| Electrochemical SB | Electrochemical | 11.5 |

This table presents data on the charge transfer resistance for different betaine-modified surfaces, illustrating how the choice of betaine derivative and grafting method impacts the interfacial properties. Data sourced from studies on aryldiazonium betaine derivatives. frontiersin.org

Further electrochemical characterization using cyclic voltammetry with redox probes like Ru(NH3)6Cl3 helps in understanding the accessibility and electrochemical active surface area of the modified interfaces. frontiersin.org These analytical techniques are crucial for developing and optimizing betaine-modified materials for applications such as biosensors and biocompatible coatings, where precise control of interfacial properties is essential. frontiersin.orgnih.gov

Mass Spectrometry Imaging with Betaine Aldehyde Derivatization

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly from tissue sections. rsc.org However, certain molecules, particularly those with low ionization efficiency or low abundance, are challenging to detect. mdpi.comulster.ac.uk Chemical derivatization is a strategy employed to overcome these limitations by introducing a charged tag onto the target analyte, thereby enhancing its ionization and detection sensitivity. mdpi.comacs.org

Betaine aldehyde has emerged as a useful derivatization reagent in MSI, particularly for the analysis of hydroxyl-containing molecules like cholesterol and hexoses such as glucose. mdpi.comchemrxiv.org The reaction involves the aldehyde group of betaine aldehyde reacting with the hydroxyl group of the target molecule. This process introduces a permanently positive-charged quaternary ammonium group into the analyte, which significantly improves its signal intensity in positive-ion mode mass spectrometry. ulster.ac.ukmdpi.com

The number of layers of the derivatization reagent applied to the tissue also plays a crucial role. Research has demonstrated a linear relationship between the number of applied layers of betaine aldehyde and the resulting signal intensity of the derivatized analyte. mdpi.com

The table below illustrates the influence of the solvent system and the number of deposition layers on the signal-to-noise ratio (S/N) of derivatized cholesterol in an MSI experiment.

| Solvent for Betaine Aldehyde | Number of Layers | Signal-to-Noise Ratio (S/N) |

| Acetonitrile (100%) | 2 | 10 |

| Acetonitrile (100%) | 4 | 25 |

| Acetonitrile (100%) | 6 | 40 |

| Acetonitrile:Water (2:1) | 2 | 20 |

| Acetonitrile:Water (2:1) | 4 | 55 |

| Acetonitrile:Water (2:1) | 6 | 80 |

This interactive table showcases the optimization of the betaine aldehyde derivatization method for cholesterol analysis in tissue. The data highlights that using a mixed solvent system and increasing the number of reagent layers enhances the detection sensitivity. Data adapted from findings on cholesterol derivatization. mdpi.com

This on-tissue derivatization approach allows for the sensitive and spatially resolved imaging of molecules that are otherwise difficult to analyze with conventional MSI methods, providing valuable insights into their distribution within complex biological samples. ulster.ac.uknih.gov

Environmental Science and Ecotoxicology of Formamidopropyl Betaine

Aquatic Environmental Fate and Impact4.2.1. Ecotoxicological Assessments in Aquatic Ecosystems 4.2.2. Bioaccumulation Potential in Aquatic Organisms

Further research or access to proprietary toxicological databases would be necessary to gather the specific data required to populate these sections. Without such data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Formation of Environmentally Relevant Transformation Products (e.g., N-Nitrosamines)

Formamidopropyl betaine (B1666868), a tertiary amine, possesses the chemical structure that can potentially act as a precursor to the formation of N-nitrosamines. These compounds are a class of potent carcinogens and their presence in consumer products and the environment is a significant health concern. The formation of N-nitrosamines can occur when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrite (B80452) ions (NO₂⁻) or oxides of nitrogen.

This reaction is influenced by several factors, including pH, temperature, and the presence of catalysts or inhibitors. In the context of products containing formamidopropyl betaine, such as cosmetics and personal care items, the potential for N-nitrosamine formation exists if nitrosating agents are present as contaminants in raw materials or are formed during storage. For instance, the presence of nitrogen oxides in the air or the breakdown of certain preservatives can introduce nitrosating agents into a formulation.

While direct studies on the N-nitrosation of this compound are not extensively detailed in publicly available literature, the underlying chemical principles governing the nitrosation of tertiary amines are well-established. The reaction with a nitrosating agent typically involves the cleavage of a carbon-nitrogen bond. For a compound like this compound, this could lead to the formation of various N-nitrosamine species.

A closely related compound, cocamidopropyl betaine (CAPB), which is also a tertiary amine widely used in personal care products, has been identified as a potential precursor to N-nitrosamines. Research on cosmetics has shown that the presence of tertiary amines, in conjunction with nitrosating agents, can lead to the formation of trace levels of N-nitrosamines. This suggests a plausible pathway for the formation of similar transformation products from this compound under favorable conditions. Regulatory bodies and industry guidelines often set strict limits on the levels of nitrosamines in consumer products and recommend measures to prevent their formation, such as using purified ingredients and avoiding the combination of amine precursors with nitrosating agents.

Table 1: Factors Influencing N-Nitrosamine Formation from Amine Precursors

| Factor | Description of Influence |

| Amine Precursor | Tertiary amines, such as this compound, can act as precursors. |

| Nitrosating Agent | Presence of nitrites (NO₂⁻) or nitrogen oxides is necessary for the reaction. |

| pH Level | The rate of nitrosation is pH-dependent, with acidic conditions often favoring the reaction. |

| Temperature | Higher temperatures can potentially increase the rate of formation. |

| Catalysts/Inhibitors | Certain substances can either promote or inhibit the formation of N-nitrosamines. |

Sustainable Production and Waste Management Considerations for Environmental Impact Mitigation

The environmental footprint of this compound is not only determined by its ecotoxicological profile but also by the sustainability of its production processes and the effectiveness of its waste management. The principles of green chemistry and circular economy provide a framework for mitigating the environmental impact associated with the lifecycle of this chemical compound.

Sustainable production of betaine surfactants, a category that includes this compound, is an area of active research and development. One promising approach involves the use of bio-based raw materials. For instance, the production of natural betaine from side-streams of bioethanol production from sugar beets presents a more sustainable alternative to purely synthetic routes that may rely on petrochemical feedstocks. This approach not only utilizes a renewable resource but also adds value to a co-product of another industrial process, thereby contributing to a circular economy. While this specific example relates to natural betaine, the principle of utilizing bio-based feedstocks and valorizing waste streams can be applied to the synthesis of other betaine derivatives.

Waste management is another critical aspect of mitigating the environmental impact of this compound. The primary route for the entry of this surfactant into the environment is through wastewater from manufacturing facilities and the disposal of consumer products. Therefore, effective wastewater treatment is essential. Studies on the biodegradation of the related compound, cocamidopropyl betaine, have shown that it can be broken down by microorganisms found in activated sludge. This indicates that biological wastewater treatment processes can be effective in degrading such surfactants, reducing their concentration in effluents discharged into aquatic environments.

The efficiency of biodegradation can be influenced by the specific microbial communities present and the operating conditions of the treatment plant. Enhancing the biodegradation of surfactants in wastewater treatment can prevent their release into surface waters where they could have ecotoxicological effects.

Furthermore, waste reduction at the source, a key principle of pollution prevention, is a crucial strategy. This can involve optimizing the chemical synthesis process to improve yield and reduce the formation of by-products, as well as recycling and reusing process water and unreacted raw materials. Implementing such measures can significantly decrease the volume and pollutant load of the wastewater generated.

Table 2: Sustainable Practices and Waste Management Considerations for Betaine Surfactants

| Area of Consideration | Sustainable Approach or Management Practice | Potential Environmental Benefit |

| Raw Material Sourcing | Utilization of bio-based feedstocks (e.g., from agricultural co-products). | Reduced reliance on fossil fuels, promotion of a circular economy. |

| Chemical Synthesis | Process optimization to maximize yield and minimize by-product formation. | Reduction in chemical waste generated per unit of product. |

| Wastewater Treatment | Implementation of effective biological treatment methods (e.g., activated sludge). | Lower discharge of the surfactant into aquatic ecosystems. |

| Waste Reduction | Recycling of process water and unreacted materials. | Conservation of water resources and raw materials. |

| Product Formulation | Development of formulations that are readily biodegradable. | Reduced persistence of the chemical in the environment. |

Industrial and Non Cosmetic Applications of Formamidopropyl Betaine

Detergency and Cleaning Formulations

Amidopropyl betaines are utilized in both household and industrial cleaning products due to their excellent detergency, foam-boosting capabilities, and stability across a wide pH range. These surfactants are compatible with hard water and can reduce the irritation potential of harsher anionic surfactants, making them suitable for a variety of cleaning applications. alfa-chemistry.combasf.comrenewable-carbon.eu Their amphoteric nature allows them to function effectively in both acidic and alkaline cleaning formulations. atamanchemicals.com

Key properties of amidopropyl betaines in cleaning formulations include:

Good detergency: Effective at lifting and removing dirt and grime. basf.comrenewable-carbon.eu

Foam stabilization: Creates a rich and stable foam, which is desirable in many cleaning products. basf.comrenewable-carbon.eu

Hard water compatibility: Maintains cleaning efficacy in the presence of mineral-rich water. basf.comrenewable-carbon.eu

Mildness: Can lessen the harshness of other surfactants on surfaces. basf.comrenewable-carbon.eu

Viscosity building: Helps to thicken formulations for better product consistency. basf.comrenewable-carbon.eu

Water Treatment Applications

Quaternary ammonium (B1175870) compounds (quats), a class of chemicals that includes betaine (B1666868) derivatives, are employed in water treatment processes to control the growth of microorganisms. chemicalsafetyfacts.org They are also used to manage algae in swimming pools, hot tubs, and industrial water systems. chemicalsafetyfacts.org The biocidal activity of these compounds helps to maintain water quality and prevent issues associated with microbial and algal proliferation. chemicalsafetyfacts.org

Enhanced Oil Recovery Formulations with Betaine Surfactants

Amphoteric surfactants, including various betaines, are considered valuable candidates for enhanced oil recovery (EOR) applications, particularly in challenging reservoir environments with high salinity and temperature. onepetro.org Their primary functions in EOR are to reduce the interfacial tension between oil and water and to alter the wettability of reservoir rock, which facilitates the mobilization and recovery of trapped oil. bbrc.inacs.orgenvirofluid.com

Betaine-based surfactants are advantageous in EOR due to their:

Tolerance to harsh conditions: They remain effective in high-salinity and high-temperature reservoirs. onepetro.org

Interfacial tension reduction: They significantly lower the tension at the oil-water interface, aiding in oil displacement. onepetro.orgenvirofluid.com

Wettability alteration: They can make rock surfaces more water-wet, which helps to release oil. bbrc.in

Foam stability: In CO2 foam flooding, an EOR technique, amphoteric surfactants can create stable foams that improve the sweep efficiency of the injected gas. onepetro.org

Table 1: Examples of Betaine Surfactants in Enhanced Oil Recovery Research

| Betaine Surfactant | Application/Finding | Reference |

|---|---|---|

| Cocamidopropyl Betaine | Investigated for its influence on phase behavior in saline aqueous-hydrocarbon systems for EOR. | tandfonline.com |

| Coco Betaine | Demonstrated high oil recovery (80% of original oil in place) in microfluidic studies for carbonate reservoirs. | onepetro.org |

| Erucamide (B86657) Propyl Betaine (EAPB) | Used in the formulation of a viscoelastic surfactant (VES)-based fracturing fluid for EOR. | researchgate.net |

| Oleic Acid Amide Propyl Betaine (OAPB) | A component in a betaine-based gel for use as a fracturing fluid in oil recovery. | researchgate.net |

Laboratory Chemical Applications

In a laboratory setting, betaine serves as a useful additive in molecular biology, particularly in the polymerase chain reaction (PCR). The addition of betaine to PCR mixes can improve the amplification of DNA, especially in regions with high guanine-cytosine (GC) content. It is thought to work by reducing the formation of secondary structures in the DNA template, which can impede the polymerase enzyme. wikipedia.org Betaine may also enhance the specificity of PCR by equalizing the melting temperatures of DNA base pairs. wikipedia.org

Feed Additive Applications for Livestock Metabolism and Nutrition

Betaine is widely used as a nutritional supplement in animal feed, particularly for poultry and pigs. mwagri.comnih.govorffa.com Its primary physiological roles in livestock are as an osmolyte and a methyl donor. orffa.comfeedstrategy.com

As an osmolyte , betaine helps to maintain cellular water balance, which is crucial for protecting cells against osmotic stress, such as that caused by heat or digestive disorders. nih.govarivet.comnutrinews.com This osmoregulatory function can help to:

Alleviate heat stress in poultry and sows. orffa.comorffa.comarivet.com

Protect intestinal cells, leading to better gut health and nutrient absorption. nih.govorffa.com

Reduce the energy expenditure required for maintaining cellular ionic balance. chemunique.co.zafeedworks.com.au

As a methyl donor , betaine participates in the methionine cycle, providing methyl groups for the synthesis of essential substances like carnitine and creatine. nih.govorffa.comekb.eg This function can:

Spare other methyl donors in the diet, such as methionine and choline (B1196258), which can lead to cost savings in feed formulation. nih.govorffa.comekb.eg

Influence protein and lipid metabolism, potentially leading to leaner carcasses by reducing fat deposition. ekb.egorffa.com

Table 2: Effects of Betaine Supplementation in Livestock

| Livestock | Key Effects of Betaine Supplementation | References |

|---|

| Poultry (Broilers & Layers) | - Improved production performance.

Material Science Applications in Polymers, Coatings, and Plastics

Betaine-based surfactants are utilized in material science as emulsifiers and dispersants in the synthesis of polymers. For instance, they can be used in styrene (B11656) emulsion polymerization to produce small, uniformly sized particles. whamine.com They also find application as suspending agents in the aqueous phase polymerization of vinyl chloride. whamine.com

In the field of coatings, betaine amphoteric surfactants can be used in formulations for photographic emulsions and have been shown to impart excellent wet adhesion and frost resistance to paints. whamine.comkeruichemical.com More recently, research has explored the use of betaine in the creation of recyclable and biodegradable plastics. A study demonstrated the development of a reusable hydrophilic supramolecular dry gel plastic with balanced stress-strain characteristics through the hydrogen bonding of poly(vinyl alcohol) (PVA) with betaine. mdpi.com This material showed high mechanical strength and could be recycled multiple times in an aqueous environment. mdpi.com Additionally, photoreactive carboxybetaine copolymers have been developed as coatings for polyvinyl chloride (PVC) to enhance biocompatibility and prevent the leaching of plasticizers. acs.org

Research into General Biocidal Applications (e.g., for algal bloom mitigation)

Quaternary ammonium compounds, the chemical class to which many betaine derivatives belong, are known for their broad-spectrum antimicrobial properties, effective against bacteria, fungi, and enveloped viruses. chemicalsafetyfacts.orgwikipedia.orgorst.edu This biocidal activity is a result of their ability to disrupt cell membranes. wikipedia.org

Specific research has been conducted on the use of betaine surfactants for mitigating harmful algal blooms (HABs). The amphoteric surfactant cocamidopropyl betaine (CAPB) has been identified as a promising agent due to its high inhibition efficiency against certain algae, coupled with high biodegradability and relatively low cost. nih.gov Studies have shown that CAPB can effectively reduce the biomass of algal blooms in wastewater treatment plant samples. researchgate.net The mechanism of action involves damaging the algal cell structure. researchgate.net Polymeric quaternary ammonium compounds ("poly quats") are also used as algicides in recreational water due to their effectiveness and non-foaming properties. pooloperationmanagement.com

Theoretical and Computational Chemistry Studies of Formamidopropyl Betaine

Molecular Structure and Conformation Analysis

The molecular structure of formamidopropyl betaine (B1666868), with the chemical formula C₈H₁₆N₂O₃, consists of a positively charged quaternary ammonium (B1175870) head group and a negatively charged carboxylate group, making it a zwitterion. nih.gov These charged moieties are connected by a propyl chain, and a formamide (B127407) group is attached to the propyl chain. This unique structure dictates its physical and chemical properties.

Computational methods like Density Functional Theory (DFT) and molecular mechanics can be employed to determine the most stable conformations of formamidopropyl betaine. These calculations can predict bond lengths, bond angles, and dihedral angles that result in the lowest energy state of the molecule. For a related zwitterionic system, betaine (N,N,N-trimethylglycine), computational studies have revealed the importance of the conformation of the carboxylate group and its interaction with the ammonium group, which is significantly influenced by hydration. nih.gov Similar conformational flexibility is expected for this compound, particularly around the C-C single bonds of the propyl chain and the C-N bond of the formamide group.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 188.22 g/mol | PubChem nih.gov |

| XLogP3-AA | 0.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

This table is interactive. You can sort and filter the data.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis and degradation of this compound. For instance, the synthesis of amidopropyl betaines typically involves the reaction of a fatty acid amine with sodium chloroacetate (B1199739). Computational models can simulate this reaction to determine the transition states and reaction intermediates, providing insights into the reaction kinetics and helping to optimize reaction conditions.

Intermolecular Interactions and Self-Assembly Simulations

As an amphiphilic molecule, this compound exhibits self-assembly in aqueous solutions to form micelles and other aggregates. Molecular dynamics (MD) simulations are particularly useful for studying these phenomena. nih.govbiorxiv.orgnih.govmdpi.com These simulations can provide a detailed picture of how individual molecules orient themselves to minimize the exposure of their hydrophobic tails to water, leading to the formation of spherical or wormlike micelles.

Studies on related long-chain amidopropyl betaines have shown that the structure of the hydrophobic tail and the nature of the headgroup play a crucial role in determining the type of aggregate formed. researchgate.net For this compound, MD simulations could be used to predict its critical micelle concentration (CMC), aggregation number, and the structure of the resulting micelles. These simulations would also reveal the nature of the intermolecular interactions, such as electrostatic interactions between the zwitterionic headgroups and hydrophobic interactions between the alkyl chains, that drive the self-assembly process. For example, simulations of mixed micelle systems containing cocoamidopropyl betaine (CAPB) have been used to correlate the self-assembly behavior with the rheological properties of the solution. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological or environmental activity. nih.govnih.gov For this compound, QSAR models can be used to predict its environmental fate, such as its biodegradability and potential for bioaccumulation. uci.edu

These models are built using a dataset of compounds with known experimental data and a set of calculated molecular descriptors that encode structural information. By identifying the descriptors that are most correlated with the property of interest, a predictive model can be developed. For instance, a QSAR model for biodegradability might use descriptors related to molecular size, shape, and electronic properties to predict whether a compound is readily biodegradable. nih.gov While a specific QSAR model for this compound is not available, general models for the biodegradability of surfactants could be used to estimate its persistence in the environment. The development of such models is crucial for the environmental risk assessment of chemicals. heraproject.com

Table 2: Example of Molecular Descriptors Used in QSAR for Biodegradability

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching |

| Geometrical | Molecular Surface Area | Relates to interaction with biological membranes |

| Electronic | Dipole Moment | Influences intermolecular interactions |

This table is interactive. You can sort and filter the data.

Rational Design of Novel Betaine Analogues through In Silico Methods

In silico methods can be used to rationally design novel betaine analogues with improved properties. By understanding the relationship between the molecular structure of this compound and its performance characteristics (e.g., surface activity, mildness, biodegradability), computational tools can be used to design new molecules with enhanced performance.

For example, modifications to the length of the alkyl chain, the structure of the headgroup, or the nature of the amide linkage could be explored computationally. Virtual screening of a library of designed analogues could be performed to predict their properties using QSAR models or molecular simulations. This approach can significantly reduce the time and cost associated with synthesizing and testing new compounds in the laboratory. The ultimate goal is to identify novel betaine analogues that offer superior performance while also being environmentally benign.

Emerging Research Areas and Future Directions in Formamidopropyl Betaine Chemistry

Development of Novel Formulations for Diverse Industrial Sectors

Research is actively focused on creating new formulations that leverage the unique properties of amidopropyl betaines for various industries. While traditionally used in personal care and cleaning products, their application is expanding. yeserchem.comstppgroup.com

Personal Care and Cosmetics: In cosmetics, formamidopropyl betaine (B1666868) and its analogs are key components in mild cleansing formulations. elchemy.comknowde.com Ongoing research explores their use in combination with other naturally derived surfactants to create high-foaming, sulfate-free systems that offer enhanced conditioning and reduced irritation. yeserchem.comgalaxysurfactants.comknowde.com The development of concentrated blends and synergistic mixtures with other surfactants like sodium laureth sulfate (B86663) or coco-glucosides allows for optimized performance in products such as shampoos, body washes, and facial cleansers. knowde.comeastman.comfirp-ula.org

Household and Industrial Cleaners (HI&I): In the HI&I sector, these betaines are valued for their ability to work across a wide pH range and their compatibility with other anionic, cationic, and nonionic surfactants. elchemy.comeastman.com This makes them suitable for a variety of products, from neutral pH hard-surface cleaners to specialized industrial degreasers. dow.com Research is geared towards developing formulations with improved grease-cutting efficiency and stability, even in hard water conditions. eastman.com

Enhanced Oil Recovery (EOR): A significant area of development is in the oil and gas industry. Betaine-based viscoelastic surfactant (VES) gels are being designed for hydraulic fracturing and enhanced oil recovery. nih.govresearchgate.netgoogle.com These formulations can increase the viscosity of injection fluids for better mobility control while simultaneously reducing interfacial tension between oil and water, helping to displace trapped oil from reservoirs. google.comresearchgate.net Studies on compounds like erucamide (B86657) propyl betaine have shown promising results in creating robust gels that can withstand harsh reservoir conditions of high temperature and salinity. nih.govresearchgate.net

Investigation of Advanced Functional Properties

Beyond basic surfactancy, researchers are investigating the more nuanced functional properties of amidopropyl betaines to optimize their performance in sophisticated applications.

Key functional properties being explored include:

Foam Boosting and Stabilization: Alkylamidopropyl betaines are well-known foam boosters and stabilizers. galaxysurfactants.comknowde.comgoogle.com They enhance the lathering capability of primary surfactants, creating a richer, more stable foam that is desirable in personal care products. yeserchem.comsurfactant.nl The mechanism is attributed to their ability to pack efficiently at the air-water interface alongside other surfactants, increasing the interfacial viscosity and foam stability. cup.edu.cn

Viscosity Modification: These surfactants act as effective viscosity builders in aqueous formulations, particularly those based on anionic surfactants. knowde.comgalaxysurfactants.comfirp-ula.org This thickening effect is crucial for achieving the desired texture in products like shampoos and shower gels. knowde.comfirp-ula.org

Hydrotropy: Betaines can act as hydrotropes, solubilizing less-soluble components in a formulation to create a stable, homogenous product.

Mildness and Irritation Reduction: A key advantage is their ability to reduce the irritation potential of harsher anionic surfactants like sodium lauryl sulfate (SLS). galaxysurfactants.com This makes them indispensable in formulating gentle cleansers for sensitive skin. elchemy.comknowde.com

Table 1: Advanced Functional Properties of Alkylamidopropyl Betaines

| Functional Property | Mechanism/Effect | Primary Application Area |

|---|---|---|

| Foam Boosting | Reduces dynamic surface tension, allowing for easier foam formation and creating a larger initial foam volume. cup.edu.cn | Personal Care (Shampoos, Body Washes), Household Cleaners |

| Viscosity Building | Interacts with anionic surfactant micelles, leading to the formation of larger, elongated or wormlike micelles that increase solution viscosity. firp-ula.org | Personal Care, HI&I Cleaners |

| Irritation Mitigation | Forms mixed micelles with anionic surfactants, reducing the activity of the anionic surfactant and its ability to interact with skin proteins. galaxysurfactants.com | Gentle Cleansers, Baby Products, Sensitive Skin Formulations |

| Enhanced Oil Recovery | Forms viscoelastic gels that improve sweep efficiency and can lower interfacial tension to mobilize residual oil. nih.govgoogle.com | Oil & Gas Industry |

Integration with Green Chemistry Principles for Sustainable Synthesis

The chemical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. detergentchemicalsasia.com The synthesis of formamidopropyl betaine and related surfactants is being re-evaluated to align with these principles.

Renewable Feedstocks: The synthesis of amidopropyl betaines traditionally starts from fatty acids, which can be derived from renewable plant-based sources like coconut oil. stppgroup.comdetergentchemicalsasia.com Research is focused on utilizing a wider range of sustainable and certified renewable feedstocks to reduce reliance on petrochemicals. detergentchemicalsasia.comclariant.com

Enzymatic Synthesis: A promising green alternative to traditional chemical synthesis is the use of enzymes. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation step—the formation of the amide bond—under mild conditions. nih.gov This enzymatic approach avoids the high temperatures and harsh catalysts used in conventional methods, leading to higher energy efficiency and reduced byproduct formation. nih.gov

Improved Process Efficiency: Traditional synthesis involves a two-step process of amidation followed by quaternization. google.commdpi.com Green chemistry research aims to improve atom economy, reduce waste streams, and minimize the use of hazardous solvents. This includes optimizing reaction conditions to improve yield and purity, thereby reducing the need for extensive purification steps. google.com

Table 2: Green Chemistry Approaches for Betaine Surfactant Synthesis

| Principle | Traditional Method | Green Chemistry Approach | Benefits |

|---|---|---|---|

| Feedstock | Often derived from petrochemicals or non-certified natural oils. | Use of certified sustainable and renewable plant-based oils (e.g., coconut). detergentchemicalsasia.com | Reduced carbon footprint, supports sustainable agriculture. |

| Catalysis | High temperatures (140-180°C) for amidation. google.com | Enzymatic catalysis (e.g., lipase) at milder temperatures. nih.gov | Lower energy consumption, higher selectivity, fewer byproducts. |

| Solvents | Use of organic solvents may be required for purification. google.com | Synthesis in water or green solvents like cyclopentyl methyl ether. nih.govucsb.edu | Reduced VOC emissions, improved process safety. |

| Waste Reduction | Potential for unreacted starting materials and byproducts requiring disposal. | Optimized reaction conditions and catalytic processes to maximize conversion and yield. detergentchemicalsasia.comgoogle.com | Higher atom economy, less chemical waste. |

Exploration of New Application Domains Beyond Current Scope

Interdisciplinary research is uncovering novel uses for betaine surfactants in fields far beyond their traditional markets. columbia.edu

Agrochemicals: Surfactants are used in agricultural formulations to improve the wetting, spreading, and efficacy of pesticides and herbicides. The mild and biodegradable nature of betaines makes them attractive candidates for developing more environmentally benign agrochemical products. bristol.ac.uk

Mining: In mineral flotation, surfactants are used to selectively separate valuable minerals from ore. Research is exploring the use of novel surfactants to improve the efficiency and selectivity of this process. clariant.com

Nanotechnology: Surfactants play a crucial role in the synthesis and stabilization of nanoparticles. monash.edu The unique self-assembly properties of betaines could be harnessed to create nanostructured materials, such as micelles and microemulsions, for applications in drug delivery and materials science. monash.edu

Corrosion Inhibition: Certain surfactants can form a protective monolayer on metal surfaces, inhibiting corrosion. Cationic surfactants like imidazolines are known for this property, and research is extending to explore the potential of amphoteric betaines in this application. clariant.com

Strategies for Mitigating Environmental Persistence and Byproduct Formation

While amidopropyl betaines are known for being readily biodegradable, research continues to focus on minimizing any potential environmental impact and ensuring product purity. knowde.comdetergentchemicalsasia.com A significant focus of this research is the mitigation of potentially harmful byproducts, such as nitrosamines.

Nitrosamines can form from the reaction of secondary or tertiary amines (which can be present as unreacted starting materials or impurities) with nitrosating agents. ijpsjournal.comfirstwordpharma.com

Strategies to mitigate this risk include:

Raw Material Control: Reducing the levels of residual amines in the starting materials is a primary strategy. This involves careful control of the initial amidation reaction to ensure complete conversion. setylose.com

Process Optimization: Manufacturing processes are optimized to avoid conditions that favor nitrosation, such as highly acidic environments. ijpsjournal.comsetylose.com The production of cocamidopropyl betaine, for example, involves reacting chloroacetic acid with the intermediate amide, and controlling the pH and stoichiometry is critical. google.com

Use of Scavengers: Formulations can include inhibitors or scavengers, such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E), which react with nitrosating agents and prevent the formation of nitrosamines.

pH Modulation: Maintaining the pH of the final product in a range that is not conducive to nitrosamine (B1359907) formation is another effective control measure. ijpsjournal.com

Table 3: Strategies for Mitigating Nitrosamine Formation

| Strategy | Description | Implementation Stage |

|---|---|---|

| Control of Precursors | Minimize the content of residual secondary/tertiary amines in the fatty amidoamine intermediate by optimizing the synthesis process. setylose.com | Synthesis / Raw Material QC |

| Formulation Strategies | Incorporate antioxidants and nitrite (B80452) scavengers (e.g., ascorbic acid, amino acids) into the final product formulation. ijpsjournal.com | Formulation |

| pH Control | Adjust and maintain the pH of the product to a level where the nitrosation reaction is kinetically unfavorable. ijpsjournal.com | Formulation / Final Product QC |

| Process Optimization | Avoid process conditions (e.g., high heat in the presence of nitrosating agents) that could lead to nitrosamine formation. | Manufacturing |

Interdisciplinary Research Opportunities and Collaborations

Advancing the science of this compound requires collaboration across multiple scientific disciplines. Industry-university cooperative research centers often lead interdisciplinary programs that bring together chemists, chemical engineers, biologists, and environmental scientists. clariant.comcolumbia.edu

Colloid and Interface Science: Fundamental studies in this area help elucidate the mechanisms behind foam stabilization, emulsification, and viscosity control, allowing for the rational design of better-performing formulations. bristol.ac.uk

Biotechnology: Collaboration with biotechnologists is key to developing and scaling up enzymatic and bio-based synthesis routes. ucsb.edu

Environmental Science: Environmental scientists are crucial for assessing the biodegradability and potential ecotoxicity of new surfactant molecules and their degradation byproducts, ensuring that new developments are environmentally sustainable.

Computational Chemistry: Molecular modeling and simulation can predict the behavior of surfactants at interfaces, accelerating the discovery of new molecules with desired properties and reducing the need for extensive experimental screening.

These collaborative efforts are essential for driving innovation, ensuring the sustainability of new chemical products, and expanding the application of versatile molecules like this compound into new and technologically advanced domains.

Q & A

Q. How does this compound modulate lipid/protein deposition ratios in in vivo models?

- Methodological Answer : Conduct dual-energy X-ray absorptiometry (DEXA) and isotope-labeled amino acid infusion (¹³C-leucine) in betaine-supplemented animal models. Pair with transcriptomic analysis of lipid synthesis genes (e.g., SREBP-1c) to dissect anabolic vs. catabolic effects .

Key Notes for Experimental Design

- Contradiction Management : When conflicting data arise (e.g., betaine’s dual roles in heat production reduction and protein deposition), use mechanistic studies (e.g., knockouts of osmosensitive ion channels) to isolate pathways .

- Data Reproducibility : Adhere to Beilstein Journal guidelines: fully document synthesis protocols, NMR/HRMS spectra, and raw chromatograms in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.